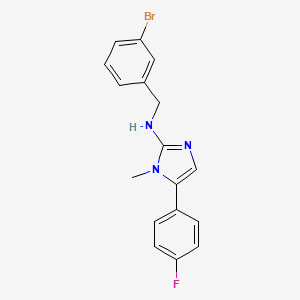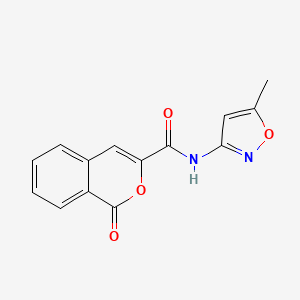
N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine: is a synthetic organic compound that features a unique combination of bromobenzyl and fluorophenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazole ring or the aromatic rings using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Reduction: Formation of reduced imidazole derivatives or reduced aromatic rings.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents for various diseases.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: It may have applications in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(3-bromobenzyl)-2-(4-fluorophenyl)acetamide
- (3-bromobenzyl)(4-fluorophenyl)sulfane
Comparison:
- N-(3-bromobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
- N-(3-bromobenzyl)-2-(4-fluorophenyl)acetamide lacks the imidazole ring, making it less versatile in certain catalytic and biological applications.
- (3-bromobenzyl)(4-fluorophenyl)sulfane contains a sulfur atom, which can influence its reactivity and interaction with biological targets differently compared to the imidazole-containing compound.
Properties
Molecular Formula |
C17H15BrFN3 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-(4-fluorophenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C17H15BrFN3/c1-22-16(13-5-7-15(19)8-6-13)11-21-17(22)20-10-12-3-2-4-14(18)9-12/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
VLZBRDFLPBTUBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B15023611.png)
![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15023612.png)
![1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023615.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15023622.png)
![1-[7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15023635.png)
![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B15023637.png)
![Furazan-3-carboxylic acid, 4-amino-, [2-(3,4-dimethoxybenzylamino)ethyl]amide](/img/structure/B15023654.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023655.png)

![N-(4-chlorophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15023668.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023671.png)
![4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15023677.png)
![2-Benzyl-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023679.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15023681.png)
